N-(4-ACETYLPHENYL)-6-OXO-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE
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Overview
Description
N-(4-ACETYLPHENYL)-6-OXO-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of an acetylphenyl group, a trifluoromethylphenyl group, and a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ACETYLPHENYL)-6-OXO-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions One common method includes the condensation of 4-acetylphenylhydrazine with an appropriate aldehyde to form the corresponding hydrazone This intermediate is then subjected to cyclization with a suitable β-keto ester under acidic or basic conditions to yield the dihydropyridine ring
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-ACETYLPHENYL)-6-OXO-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The acetyl and trifluoromethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include the corresponding pyridine derivatives, alcohols, and substituted compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-ACETYLPHENYL)-6-OXO-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-ACETYLPHENYL)-6-OXO-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The dihydropyridine ring is known to interact with calcium channels, potentially modulating their function and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-CYANOPHENYL)-6-OXO-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE
- N-(4-METHOXYPHENYL)-6-OXO-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE
Uniqueness
N-(4-ACETYLPHENYL)-6-OXO-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE is unique due to the presence of the acetyl group, which can influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct electronic properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(4-acetylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N2O3/c1-14(28)16-5-8-19(9-6-16)26-21(30)17-7-10-20(29)27(13-17)12-15-3-2-4-18(11-15)22(23,24)25/h2-11,13H,12H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVAMKUKXZJQOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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